molecular formula C19H19N3O3 B2467040 6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421477-72-6

6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2467040
CAS No.: 1421477-72-6
M. Wt: 337.379
InChI Key: BBHNEFRTWZTPRT-UHFFFAOYSA-N
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Description

6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly notable for its potential use in drug development and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via acylation reactions using 2-methoxybenzoic acid or its derivatives.

    Attachment of the Nicotinonitrile Moiety: The final step involves the coupling of the piperidine derivative with nicotinonitrile under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidinone and spiropiperidines share structural similarities with 6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile.

    Nicotinonitrile Derivatives: Other nicotinonitrile-based compounds also exhibit similar properties and applications.

Uniqueness

What sets this compound apart is its unique combination of the piperidine and nicotinonitrile moieties, which confer distinct chemical and biological properties. This dual functionality enhances its versatility and potential in various research and industrial applications.

Properties

IUPAC Name

6-[1-(2-methoxybenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-17-5-3-2-4-16(17)19(23)22-10-8-15(9-11-22)25-18-7-6-14(12-20)13-21-18/h2-7,13,15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHNEFRTWZTPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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